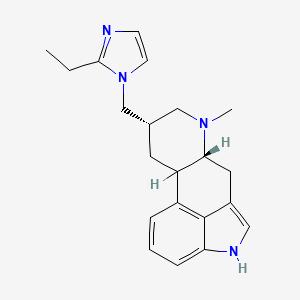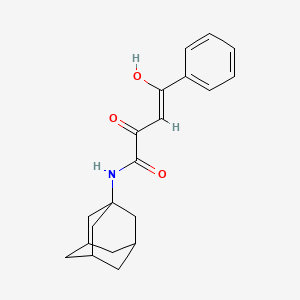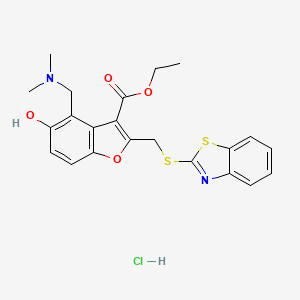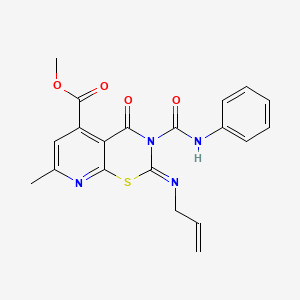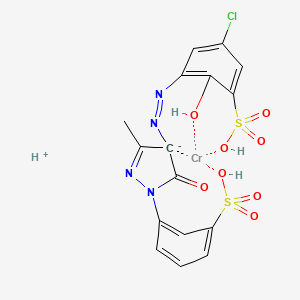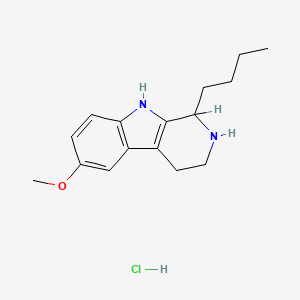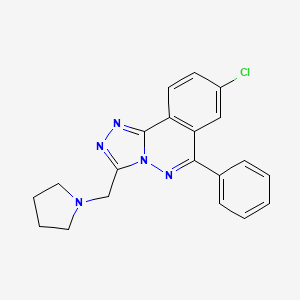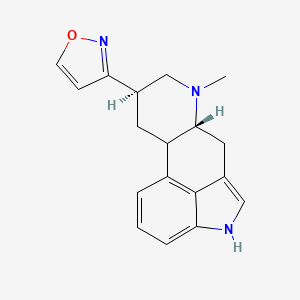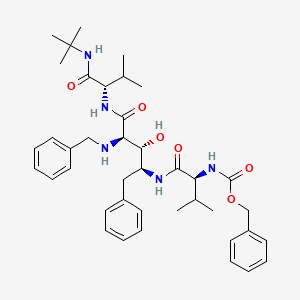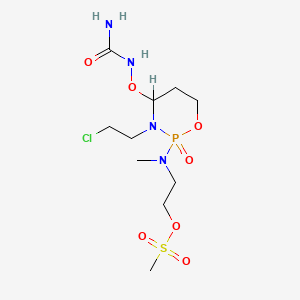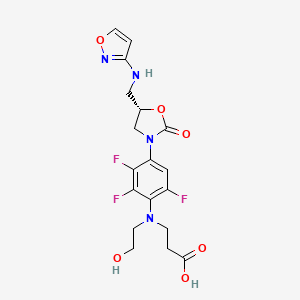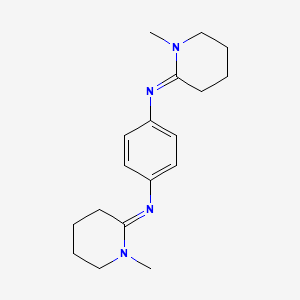
N,N'-Bis(1-methyl-2-piperidinylidene)-1,4-benzenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(1-methyl-2-piperidinylidene)-1,4-benzenediamine is a chemical compound with the molecular formula C18H26N4. It is known for its unique structure, which includes two piperidine rings attached to a benzene core. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(1-methyl-2-piperidinylidene)-1,4-benzenediamine typically involves the reaction of 1,4-benzenediamine with 1-methyl-2-piperidone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(1-methyl-2-piperidinylidene)-1,4-benzenediamine involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(1-methyl-2-piperidinylidene)-1,4-benzenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
N,N’-Bis(1-methyl-2-piperidinylidene)-1,4-benzenediamine has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N’-Bis(1-methyl-2-piperidinylidene)-1,4-benzenediamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Bis(1-methyl-2-piperidinylidene)-1,2-benzenediamine
- Sulfamide, N,N’-bis(1-methyl-2-piperidinylidene)
Uniqueness
N,N’-Bis(1-methyl-2-piperidinylidene)-1,4-benzenediamine is unique due to its specific structure, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
84859-23-4 |
|---|---|
Formule moléculaire |
C18H26N4 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
1-methyl-N-[4-[(1-methylpiperidin-2-ylidene)amino]phenyl]piperidin-2-imine |
InChI |
InChI=1S/C18H26N4/c1-21-13-5-3-7-17(21)19-15-9-11-16(12-10-15)20-18-8-4-6-14-22(18)2/h9-12H,3-8,13-14H2,1-2H3 |
Clé InChI |
ZIJIZDHXWMPCDS-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCCC1=NC2=CC=C(C=C2)N=C3CCCCN3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



